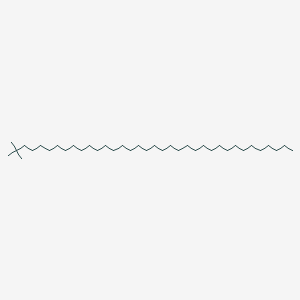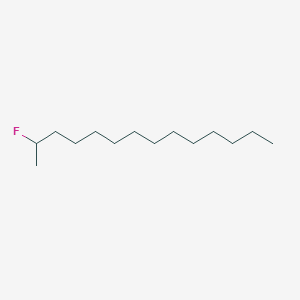
Tetradecane, 2-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecane, 2-fluoro-: is a fluorinated derivative of tetradecane, an alkane hydrocarbon with the chemical formula C14H29F . This compound is characterized by the presence of a fluorine atom attached to the second carbon of the tetradecane chain. Fluorinated hydrocarbons are of significant interest due to their unique chemical properties, which include increased stability and altered reactivity compared to their non-fluorinated counterparts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecane, 2-fluoro- typically involves the fluorination of tetradecane. One common method is the direct fluorination using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Another method involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) , which provide a more controlled and selective fluorination process.
Industrial Production Methods: Industrial production of Tetradecane, 2-fluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety and containment of fluorine to prevent hazardous exposure. Additionally, purification steps are necessary to isolate the desired fluorinated product from any side products or unreacted starting materials.
化学反应分析
Types of Reactions: Tetradecane, 2-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, reverting the compound to tetradecane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace the fluorine atom with iodine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to oxidize the compound.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated compound.
Major Products Formed:
Fluorinated Alcohols/Ketones: Oxidation reactions can yield fluorinated alcohols or ketones.
Iodinated Derivatives: Nucleophilic substitution with iodide can produce iodinated derivatives.
Tetradecane: Reduction reactions can revert the compound to its non-fluorinated form.
科学研究应用
Chemistry: Tetradecane, 2-fluoro- is used as a model compound in studying the effects of fluorination on hydrocarbon reactivity and stability. It serves as a reference for understanding the behavior of fluorinated alkanes in various chemical reactions.
Biology and Medicine: Fluorinated hydrocarbons, including Tetradecane, 2-fluoro-, are investigated for their potential use in drug delivery systems and as imaging agents in medical diagnostics. The presence of fluorine can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In the industrial sector, Tetradecane, 2-fluoro- is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in lubricants, surfactants, and polymer additives.
作用机制
The mechanism of action of Tetradecane, 2-fluoro- involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity with various substrates. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and function. The specific pathways and molecular targets depend on the context of the application and the nature of the interactions.
相似化合物的比较
Tetradecane: The non-fluorinated parent compound with the formula .
2-Chlorotetradecane: A chlorinated derivative with a chlorine atom at the second carbon.
2-Bromotetradecane: A brominated derivative with a bromine atom at the second carbon.
Comparison: Tetradecane, 2-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity. Compared to its chlorinated and brominated counterparts, the fluorinated compound exhibits different reactivity patterns and interactions due to the smaller size and higher electronegativity of fluorine. These differences make Tetradecane, 2-fluoro- a valuable compound for specific applications where these unique properties are advantageous.
属性
CAS 编号 |
135987-19-8 |
|---|---|
分子式 |
C14H29F |
分子量 |
216.38 g/mol |
IUPAC 名称 |
2-fluorotetradecane |
InChI |
InChI=1S/C14H29F/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 |
InChI 键 |
RWWGWAGOVFTMSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
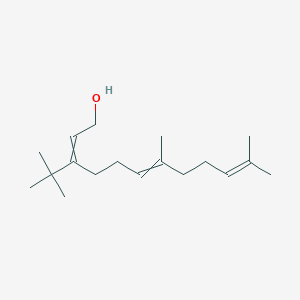
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
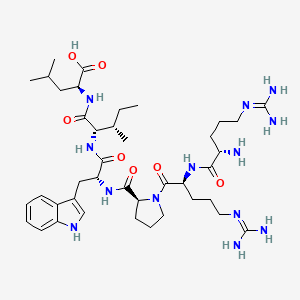
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
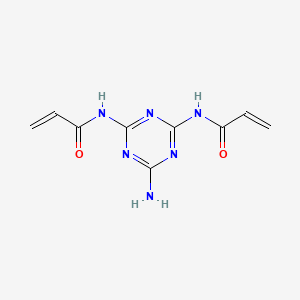
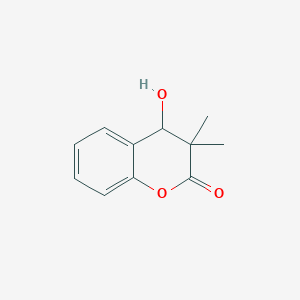
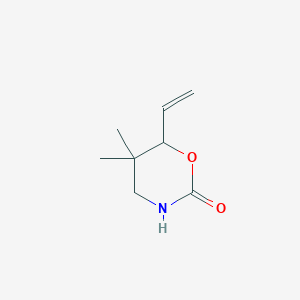
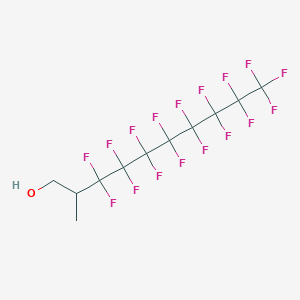
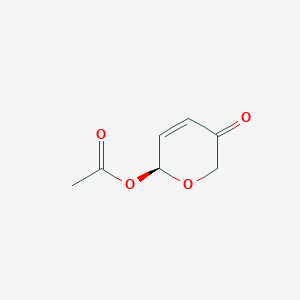
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)
